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Compound of Interest

Compound Name: Pseudomonic acid D
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D, also known as Mupirocin Impurity C, is a known impurity of the
antibiotic Mupirocin.[1][2] Mupirocin is produced by the fermentation of Pseudomonas
fluorescens and is primarily composed of Pseudomonic acid A. The presence and quantity of
impurities such as Pseudomonic acid D are critical quality attributes for Mupirocin drug
products, necessitating accurate and robust analytical methods for their identification and
characterization. This document provides detailed application notes and protocols for the
spectroscopic analysis of Pseudomonic acid D using Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS), essential techniques for structural elucidation and impurity
profiling in drug development. While the structure of Pseudomonic acid D has been confirmed
by NMR and MS, detailed experimental NMR data is not widely available in the public domain.

[3]

Spectroscopic Data
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental
composition of a molecule. For Pseudomonic acid D, electrospray ionization (ESI) in negative
ion mode is a common technique.
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Parameter Value Reference
Molecular Formula C26H4209 --INVALID-LINK--
Molecular Weight 498.6 g/mol --INVALID-LINK--
Exact Mass 498.28288291 Da --INVALID-LINK--
lonization Mode ESI- N/A

Adduct [M-H]~ N/A

Measured m/z 497.2751 N/A

Note: The measured m/z value is a theoretical value for the deprotonated molecule and may

vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 3C NMR data for Pseudomonic acid D are not readily available

in published literature. However, the structural elucidation of Pseudomonic acids typically
involves a suite of 1D and 2D NMR experiments, including *H, 3C, DEPT, COSY, HSQC, and
HMBC, to assign all proton and carbon signals and establish connectivity within the molecule.

For reference, comprehensive NMR studies have been published for the major component,

Pseudomonic acid A.[4]

Experimental Protocols
Sample Preparation

o Standard Preparation: Accurately weigh approximately 1 mg of Pseudomonic acid D

reference standard.

o Dissolution: Dissolve the standard in a suitable deuterated solvent for NMR analysis (e.g.,
Methanol-d4, Chloroform-d, or DMSO-de) to a final concentration of 1-5 mg/mL. For mass

spectrometry, a hon-deuterated solvent of high purity (e.g., methanol or acetonitrile) should

be used.

» Vortexing and Sonication: Vortex the sample for 30 seconds to ensure homogeneity. If

necessary, sonicate for 2-5 minutes to aid dissolution.
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o Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the
sample to a concentration of 1-10 pg/mL with the appropriate mobile phase or solvent.

Mass Spectrometry Protocol (LC-MS)

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with
a liquid chromatography system.

o Chromatographic Conditions:
o Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pum).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.
o Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
o Flow Rate: 0.2-0.4 mL/min.
o Column Temperature: 40 °C.
o Injection Volume: 1-5 pL.
e Mass Spectrometry Conditions:
o lonization Source: Electrospray lonization (ESI).
o Polarity: Negative.
o Capillary Voltage: 2.5-3.5 kV.
o Source Temperature: 120-150 °C.
o Desolvation Temperature: 350-450 °C.

o Scan Range: m/z 100-1000.
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o Data Acquisition: Full scan mode for accurate mass measurement and tandem MS
(MS/MS) for fragmentation analysis to confirm the structure.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

IH NMR Acquisition:

o Pulse Program: Standard single-pulse experiment (zg30).

o Solvent: Methanol-d4 (or other appropriate deuterated solvent).

o Number of Scans: 16-64.

o Spectral Width: -2 to 12 ppm.

o Temperature: 298 K.

13C NMR Acquisition:

o Pulse Program: Standard proton-decoupled 13C experiment (zgpg30).
o Number of Scans: 1024-4096.

o Spectral Width: 0 to 200 ppm.

2D NMR Acquisition (COSY, HSQC, HMBC):

[¢]

Utilize standard pulse programs available on the spectrometer software.

[e]

Optimize spectral widths and number of increments for each experiment to achieve
desired resolution.

[¢]

Process data using appropriate window functions and perform phase and baseline
corrections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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